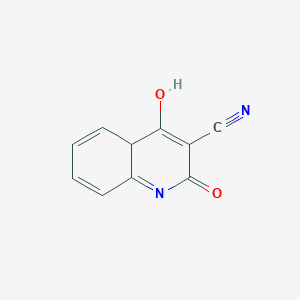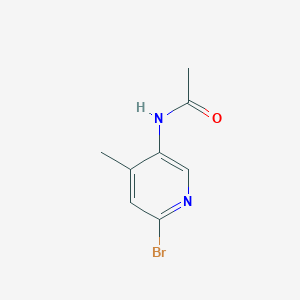
Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)-: is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of acetamide, where the acetamide group is attached to a pyridine ring substituted with a bromine atom at the 6th position and a methyl group at the 4th position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- typically involves the bromination of 4-methyl-3-pyridine followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetamidation process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods may involve continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyridine ring, such as pyridine N-oxide.
Reduction Products: Reduced forms of the pyridine ring or the acetamide group.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer .
Industry:
作用機序
The mechanism of action of Acetamide, N-(6-bromo-4-methyl-3-pyridinyl)- is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and acetamide group. These interactions can modulate biological pathways, leading to the observed biological effects .
類似化合物との比較
- Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)-
- Acetamide, N-(6-fluoro-4-methyl-3-pyridinyl)-
- Acetamide, N-(6-iodo-4-methyl-3-pyridinyl)-
Comparison:
- Acetamide, N-(6-chloro-4-methyl-3-pyridinyl)-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
- Acetamide, N-(6-fluoro-4-methyl-3-pyridinyl)-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical and biological properties.
- Acetamide, N-(6-iodo-4-methyl-3-pyridinyl)-: Features an iodine atom, which is larger and less electronegative than bromine, possibly resulting in distinct reactivity and biological effects .
特性
分子式 |
C8H9BrN2O |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
N-(6-bromo-4-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H,11,12) |
InChIキー |
DKJYVJXARLPQFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


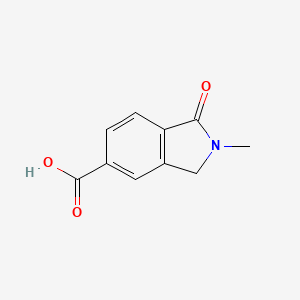
![4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one](/img/structure/B12335603.png)

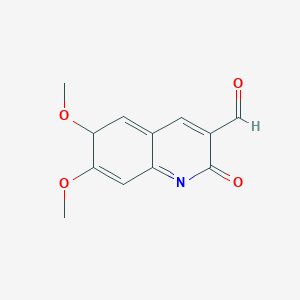
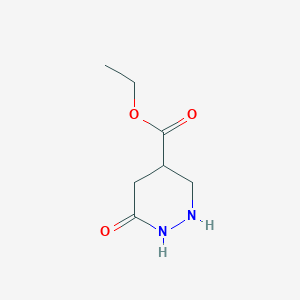
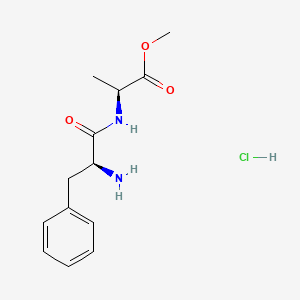
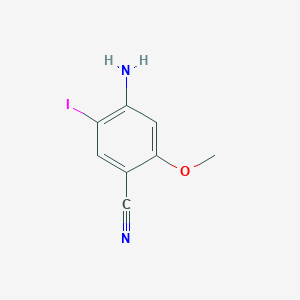

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate](/img/structure/B12335650.png)
![Pyrazolo[3,4-d]pyrimidin-4,6-dione](/img/structure/B12335651.png)
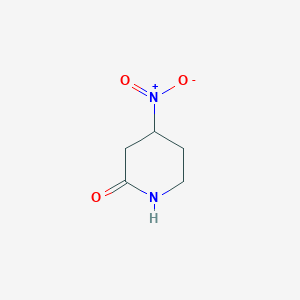

![2-(Bromomethyl)-6-phenylbenzo[d]thiazole](/img/structure/B12335661.png)
